MG-132 (Z-Leu-Leu-Leu-al) is a synthetic peptide aldehyde and a highly potent, cell-permeable, reversible inhibitor of the 20S proteasome (IC50 = 100 nM) and calpain (IC50 = 1.2 µM). Supplied as a lyophilized powder, it exhibits excellent solubility in anhydrous DMSO and ethanol (up to 47.5 mg/mL or 100 mM), making it highly processable for standard in vitro assays . As a transition-state analog, it selectively blocks the chymotrypsin-like activity of the proteasome without affecting its ATPase or isopeptidase functions . For procurement, MG-132 serves as the industry-standard baseline material for ubiquitin-proteasome system (UPS) research, offering a cost-effective, rapid-acting alternative to complex boronic acids or irreversible natural products .
Substituting MG-132 with irreversible proteasome inhibitors, such as lactacystin or epoxomicin, fundamentally alters experimental workflows by preventing the recovery of proteasome activity during washout phases, thereby ruining pulse-chase and transient block-release assays [1]. Furthermore, utilizing shorter peptide aldehydes like Z-LL-al as a cost-saving measure results in a catastrophic drop in proteasome targeting efficiency, shifting the primary inhibitory burden to off-target proteases [2]. Conversely, replacing MG-132 with clinical-grade boronic acids like bortezomib introduces slow-binding, pseudo-irreversible kinetics that complicate short-term kinetic modeling . Procurement must strictly specify MG-132 when rapid, reversible, and highly potent chymotrypsin-like proteasome blockade is required.
The tripeptide structure of MG-132 (Z-LLL-al) is critical for its high affinity to the 20S proteasome. Quantitative assays demonstrate that MG-132 inhibits the degradation of ZLLL-MCA substrates with an IC50 of 100 nM . In direct contrast, the truncated dipeptide analog Z-LL-al exhibits an IC50 of 110 µM under identical conditions [1].
| Evidence Dimension | 20S Proteasome Inhibition (IC50) |
| Target Compound Data | MG-132: 100 nM |
| Comparator Or Baseline | Z-LL-al (Dipeptide Analog): 110 µM |
| Quantified Difference | MG-132 is 1,100-fold more potent than its dipeptide analog. |
| Conditions | In vitro ZLLL-MCA substrate degradation assay. |
Buyers must avoid substituting with cheaper dipeptide aldehydes, as the tripeptide sequence is strictly required for nanomolar proteasome efficacy.
A defining procurement advantage of MG-132 over natural product inhibitors is its rapid reversibility. In cellular assays utilizing GFP-reporter systems for ubiquitin-proteasome activity, washout of MG-132 restores proteasome-dependent protein degradation and synthesis pathways [1]. In contrast, treatment with epoxomicin or lactacystin results in permanent covalent modification of the catalytic subunits, yielding 0% activity recovery post-washout[1].
| Evidence Dimension | Proteasome Activity Recovery Post-Washout |
| Target Compound Data | MG-132: Rapid recovery of degradation activity |
| Comparator Or Baseline | Epoxomicin / Lactacystin: No recovery (irreversible covalent binding) |
| Quantified Difference | MG-132 permits functional pathway restoration, whereas irreversible comparators permanently disable the targeted proteasomes. |
| Conditions | Cellular washout assays tracking UbG76V-GFP or similar UPS reporters. |
MG-132 is the mandatory choice for transient inhibition studies, cell cycle synchronization, and dynamic degradation modeling where cell viability and pathway recovery are required.
MG-132 provides a predictable, titratable selectivity window between the proteasome and calpain pathways. It inhibits the 20S proteasome at an IC50 of 100 nM, while inhibiting calpain at an IC50 of 1.2 µM . This 12-fold concentration gap allows researchers to achieve selective proteasome blockade at low nanomolar doses (e.g., 100-500 nM), or dual-pathway blockade at low micromolar doses (e.g., 5-10 µM) .
| Evidence Dimension | IC50 Selectivity Window |
| Target Compound Data | Proteasome IC50 = 0.1 µM; Calpain IC50 = 1.2 µM |
| Comparator Or Baseline | Broad-spectrum protease inhibitors (no distinct window) |
| Quantified Difference | 12-fold selectivity margin for the proteasome over calpain. |
| Conditions | In vitro enzymatic assays (ZLLL-MCA for proteasome; casein-degrading for m-calpain). |
Enables procurement of a single compound that can be concentration-tuned for either highly selective UPS inhibition or broader proteolytic blockade.
MG-132 demonstrates robust processability for high-throughput and standard laboratory environments. It is highly soluble in anhydrous DMSO and ethanol, achieving stock concentrations up to 47.5 mg/mL (100 mM) . Once reconstituted in DMSO, the solution maintains functional stability for up to one week at -20°C and up to two months at -80°C, providing a superior handling profile compared to highly labile aqueous-only peptides .
| Evidence Dimension | Stock Solution Stability |
| Target Compound Data | Stable 1 week at -20°C / 2 months at -80°C in DMSO |
| Comparator Or Baseline | Labile peptide reagents (require immediate use post-reconstitution) |
| Quantified Difference | Extended freeze-thaw and storage viability in standard organic solvents. |
| Conditions | Reconstitution in anhydrous DMSO or 100% ethanol. |
Ensures reproducible lot-to-lot performance and reduces reagent waste in prolonged experimental campaigns.
Leveraging its rapid reversibility, MG-132 is the premier choice for pulse-chase experiments and transient accumulation of ubiquitinated proteins, where irreversible agents like epoxomicin would cause terminal toxicity and prevent pathway recovery [1].
Procured as a standard positive control to validate whether the mechanism of action of novel heterobifunctional degraders is strictly proteasome-dependent, by rescuing the target protein from degradation upon MG-132 co-administration .
Applied at micromolar concentrations (>2 µM) when researchers need to simultaneously shut down both the ubiquitin-proteasome system and calpain-mediated cleavage, utilizing its defined and titratable dual-inhibition profile [1].
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